[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
4-(3,4-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin-2-yl core substituted with a 3,4-dimethylphenyl group at position 4 and a 4-ethoxyphenyl methanone moiety at position 2.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-30-21-13-10-19(11-14-21)25(27)24-16-26(20-12-9-17(2)18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWYYSKHHCRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, also known as CAS Number 1114871-88-3, is a member of the benzothiazine family. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. Its structural characteristics include a benzothiazine core modified with dioxido and phenyl groups, which are crucial for its biological interactions.
Research indicates that derivatives of benzothiazine compounds exhibit significant biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Trypanothione Reductase (TR) : The compound acts as a noncompetitive inhibitor of TR, leading to increased levels of reactive oxygen species (ROS) within parasitic cells. This mechanism disrupts essential metabolic processes in parasites responsible for diseases like malaria and leishmaniasis .
- Allosteric Modulation : The compound's core structure allows it to act as an allosteric modulator, interacting with key amino acids in enzymes crucial for parasite survival. This interaction can lead to significant disruption in enzyme function .
Antiparasitic Activity
Studies have shown that the compound exhibits potent antiparasitic properties:
- Efficacy Against Malaria and Leishmaniasis : In vitro assays demonstrated that the compound has an effective concentration (EC50) below 10 μM against parasites responsible for malaria and leishmaniasis. The activity was comparable to standard antimalarial drugs like chloroquine .
Cytotoxicity Studies
Cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity:
- Cell Viability Assay : Infected cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability. The EC50 values categorized the compound's activity as high (EC50 < 25 μM), indicating promising therapeutic potential against parasitic infections .
Study on Antileishmanial Activity
A recent study focused on evaluating the antileishmanial effects of the compound involved treating infected macrophages with different concentrations. The results indicated:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 200 | 85 |
| 50 | 70 |
| 12.5 | 40 |
| 3.125 | 20 |
These findings suggest that even low concentrations can significantly inhibit parasite growth .
Comparative Analysis with Other Compounds
The biological activity of 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone was compared to other benzothiazine derivatives:
| Compound Name | EC50 (μM) | Activity Level |
|---|---|---|
| Compound A | 15 | High |
| Compound B | 30 | Moderate |
| Subject Compound | <10 | High |
This comparison highlights the superior efficacy of the subject compound against parasitic infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog is (3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (, RN: 1114872-57-9), which differs only in the substitution of 3,4-dimethylphenyl (target compound) with 3,4-dimethoxyphenyl. Key comparative insights include:
Substituent Effects on Physicochemical Properties
Methoxy groups are more prone to oxidative metabolism (e.g., O-demethylation), whereas methyl groups may enhance lipophilicity and membrane permeability .
Research Findings and Limitations
Diversity of Sources and Evidence Constraints
The evidence lacks direct studies on the target compound, relying instead on structural analogs () and unrelated synthetic protocols ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
